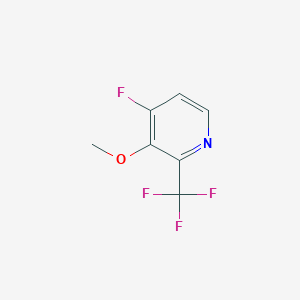

4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine

CAS No.: 1227581-11-4

Cat. No.: VC2744535

Molecular Formula: C7H5F4NO

Molecular Weight: 195.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227581-11-4 |

|---|---|

| Molecular Formula | C7H5F4NO |

| Molecular Weight | 195.11 g/mol |

| IUPAC Name | 4-fluoro-3-methoxy-2-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C7H5F4NO/c1-13-5-4(8)2-3-12-6(5)7(9,10)11/h2-3H,1H3 |

| Standard InChI Key | CSLULTBFDNUIKH-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CN=C1C(F)(F)F)F |

| Canonical SMILES | COC1=C(C=CN=C1C(F)(F)F)F |

Introduction

Physical and Chemical Properties

Structural Characteristics

The presence of fluorine at position 4 creates distinctive electronic effects on the pyridine ring, influencing charge distribution and hydrogen-bonding capabilities. Similar to other fluorinated heterocycles, this compound likely displays decreased basicity of the pyridine nitrogen due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.

Physical Properties

Based on the properties of similar trifluoromethylpyridines, 4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine is expected to be a crystalline solid at room temperature with the following estimated physical properties:

| Property | Expected Value | Basis for Estimation |

|---|---|---|

| Physical State | Crystalline solid | Similar to 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine |

| Melting Point | 60-90°C | Based on similar trifluoromethylpyridines |

| Boiling Point | 220-250°C | Based on similar fluorinated pyridines |

| Density | 1.4-1.6 g/cm³ | Common for fluorinated heterocycles |

| Solubility | Poorly soluble in water; Soluble in organic solvents | Characteristic of fluorinated aromatics |

The presence of fluorine atoms increases the compound's lipophilicity, making it more soluble in organic solvents than in aqueous media. This property is particularly important for pharmaceutical applications, where lipophilicity influences a compound's ability to cross biological membranes.

Chemical Reactivity

The reactivity of 4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine is largely determined by the electronic effects of its substituents:

-

The trifluoromethyl group at position 2 creates a strong electron-withdrawing effect, decreasing electron density in its vicinity and making the pyridine ring less susceptible to electrophilic aromatic substitution reactions.

-

The methoxy group at position 3 introduces electron-donating effects through resonance, partially counteracting the electron-withdrawing influence of the trifluoromethyl group.

-

The fluorine at position 4 is potentially susceptible to nucleophilic aromatic substitution reactions, especially given the activating effect of the electron-withdrawing trifluoromethyl group.

This combination of electronic effects creates a unique reactivity profile, particularly valuable for selective functionalization in complex molecule synthesis. The reactivity pattern is consistent with observations in similar trifluoromethyl-substituted heterocycles studied in pharmaceutical research .

Synthesis Methods

Fluorination of Methoxylated Trifluoromethylpyridines

This approach would involve the selective fluorination of 3-methoxy-2-(trifluoromethyl)pyridine at position 4, potentially using electrophilic fluorinating agents or metal-catalyzed fluorination methods.

Methoxylation of Fluorinated Trifluoromethylpyridines

An alternative approach could involve the selective methoxylation of 4-fluoro-2-(trifluoromethyl)pyridine at position 3, likely requiring regioselective methods due to the electronic effects of the existing substituents.

Trifluoromethylation of Fluoromethoxypyridines

| Reaction Step | Reagents | Conditions | Expected Yield |

|---|---|---|---|

| Trifluoromethylation | CF₃ source reagent | -10°C to 0°C, inert atmosphere | 60-75% |

| Pyridine Ring Formation | Ammonia source, condensation reagents | 25-110°C, 4-8 hours | 50-70% |

| Methoxylation | Methoxide source, base | Room temperature to 60°C | 70-85% |

| Fluorination | Selective fluorinating agent | Controlled temperature, catalyst | 55-75% |

These synthetic approaches would likely require careful optimization to achieve the desired regioselectivity and minimize the formation of unwanted isomers or side products.

Applications and Biological Activity

Pharmaceutical Applications

Trifluoromethylpyridines, including structures similar to 4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine, have demonstrated significant value in pharmaceutical research for several reasons:

-

Enhanced metabolic stability due to the presence of the trifluoromethyl group, which resists enzymatic degradation

-

Improved binding affinity to target proteins through both electronic effects and lipophilicity

-

Increased membrane permeability, enhancing bioavailability

Specific applications may include:

Structure-Activity Relationships

When incorporated into larger molecular structures, the unique electronic properties of 4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine could provide distinct advantages in modulating protein-ligand interactions. The trifluoromethyl group often serves as a bioisostere for various functional groups while improving pharmacokinetic properties.

Agrochemical Applications

Fluorinated pyridines have demonstrated utility in agrochemical applications, particularly as:

-

Active ingredients in insecticides and fungicides

-

Components of plant growth regulators

-

Building blocks for herbicides with enhanced stability and efficacy

The unique substitution pattern of 4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine could provide advantages in terms of environmental stability and target specificity in agrochemical formulations.

Research on similar trifluoromethyl derivatives has highlighted their potential in these applications, with the specific substitution pattern potentially offering unique advantages in target selectivity and biological stability .

Research Findings and Future Directions

Current State of Research

Research on trifluoromethyl-substituted pyridines continues to expand, with increasing focus on their applications in pharmaceutical and agrochemical development. The specific compound 4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine represents an interesting target for further investigation due to its unique substitution pattern.

Studies on related compounds have revealed the significance of fluorine and trifluoromethyl substituents in modulating biological activity. For instance, research on trifluoromethyl pyrimidine derivatives has demonstrated good antifungal activities against several fungal strains and moderate insecticidal activities against certain pests.

Structure-Property Relationships

The twisted configuration observed in some trifluoromethyl-substituted heterocycles may increase the likelihood of interactions with bioactive molecules, potentially enhancing biological activity . The specific arrangement of substituents in 4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine could create unique three-dimensional interactions with biological targets.

Future Research Directions

Several promising avenues for future research on 4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine include:

-

Development of efficient and selective synthetic routes

-

Comprehensive characterization of physical and spectroscopic properties

-

Exploration of reactivity patterns under various conditions

-

Investigation of biological activities through systematic screening

-

Computational studies to predict interactions with biological targets

-

Incorporation into more complex molecular structures for specific applications

These research directions would contribute to a better understanding of the compound's potential utility and expand the knowledge base on fluorinated heterocycles in general.

Comparison with Related Compounds

Structural Relationships

4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine shares structural similarities with several compounds mentioned in the research literature:

The positional isomer 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine is particularly relevant for comparison, as it differs only in the location of the fluorine substituent. This seemingly minor difference can significantly affect electronic distribution, reactivity patterns, and biological activity.

Comparative Properties

The properties of 4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine likely differ from those of its isomers and related compounds in several key aspects:

-

Electronic distribution: The position of substituents affects the electron density distribution across the pyridine ring, influencing reactivity and interaction with biological targets.

-

Spatial arrangement: The three-dimensional structure is altered by the position of substituents, affecting how the molecule can interact with receptors or enzymes.

-

Metabolic fate: Different substitution patterns may lead to distinct metabolic pathways, influencing the compound's stability and clearance in biological systems.

-

Binding characteristics: The unique arrangement of functional groups creates specific binding opportunities through hydrogen bonding, dipole interactions, and hydrophobic effects.

These comparative aspects highlight the importance of studying 4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine as a distinct chemical entity, despite its similarities to better-characterized compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume